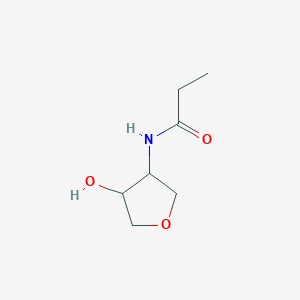
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the following properties:
CAS Number: 1354954-42-9
Molecular Formula: C₈H₈BrClO₄S₂
Molecular Weight: 347.63 g/mol
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves introducing a bromine atom and sulfonyl chloride group onto a benzene ring. Specific methods include:
Bromination: Bromination of 3-(ethanesulfonyl)benzenesulfonyl chloride using bromine or a brominating agent.
Sulfonylation: Sulfonation of 4-bromobenzenesulfonyl chloride with ethanesulfonyl chloride.
Bromination: Typically carried out in an organic solvent (e.g., chloroform, dichloromethane) with bromine or N-bromosuccinimide (NBS) as the brominating agent.
Sulfonylation: Reaction with ethanesulfonyl chloride in the presence of a Lewis acid catalyst (such as AlCl₃) at low temperatures.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization ensures high yield and purity.
Análisis De Reacciones Químicas
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl chloride group.
Reduction Reactions: Reduction of the sulfonyl chloride to the corresponding sulfonamide or sulfone.
Oxidation Reactions: Oxidation of the bromine atom to form other functional groups.
Nucleophilic Substitution: Amines, thiols, or other nucleophiles in the presence of a base (e.g., pyridine).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
- Nucleophilic substitution: Formation of sulfonamides or sulfones.
- Reduction: Formation of the corresponding sulfonamide.
- Oxidation: Formation of other functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its sulfonyl chloride moiety.
Organic Synthesis: Building block for more complex molecules.
Materials Science: Used in the preparation of functionalized materials.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. It may involve:
Covalent Modification: Reacting with biological molecules (e.g., proteins) via nucleophilic attack.
Enzyme Inhibition: Interfering with enzyme activity.
Comparación Con Compuestos Similares
While 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, similar compounds include:
4-Bromobenzenesulfonyl chloride: Shares the bromine and sulfonyl chloride groups.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group instead of the bromine atom.
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure with a fluorine atom instead of the ethanesulfonyl group.
Propiedades
Fórmula molecular |
C8H8BrClO4S2 |
|---|---|
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
4-bromo-3-ethylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3 |
Clave InChI |
VXPRKASHJDDIBO-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



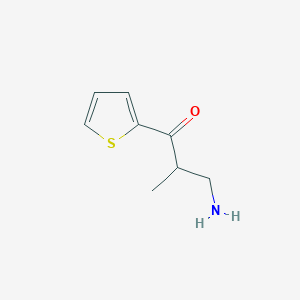
![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
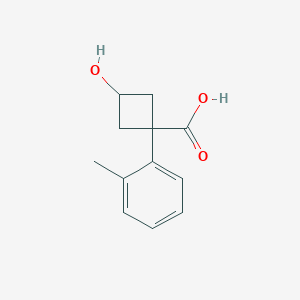

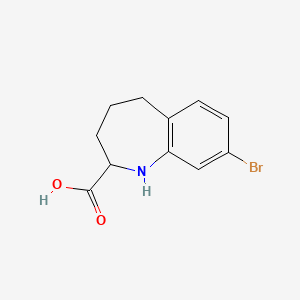
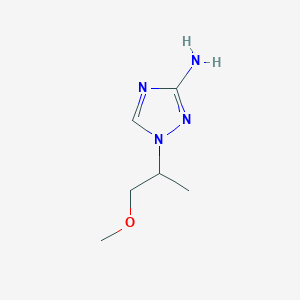
amine](/img/structure/B13158784.png)

![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)

